

A Comparative Analysis of Sodium Danshensu's Therapeutic Efficacy Across Diverse Disease Models

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Introduction: **Sodium Danshensu** (SDSS), the sodium salt of Danshensu, is a prominent water-soluble active compound derived from the traditional Chinese herb Salvia miltiorrhiza (Danshen). Renowned for its improved stability and bioavailability over its parent compound, **Sodium Danshensu** has garnered significant attention in preclinical research.[1][2] This guide provides a comprehensive cross-validation of its therapeutic effects in various experimental models, including cerebral ischemia, cardiovascular diseases, and inflammatory conditions. By presenting quantitative data, detailed experimental protocols, and visualizing key molecular pathways, this document aims to serve as a valuable resource for researchers and professionals in drug development.

Data Presentation: Quantitative Efficacy of Sodium Danshensu

The therapeutic potential of **Sodium Danshensu** has been substantiated across a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from various studies, offering a comparative overview of its efficacy.

Table 1: Neuroprotective Effects of **Sodium Danshensu** in Ischemic Stroke Models



Model Type	Key Parameters Measured	Sodium Danshensu Dosage	Key Quantitative Outcomes	Reference
Rat Middle Cerebral Artery Occlusion (MCAO)	Neurological Deficit Score (mNSS), Infarct Volume, Neuronal Apoptosis	30 mg/kg & 60 mg/kg (i.v.)	- Significantly improved neurologic deficits Reduced infarct volume Decreased the number of apoptotic cells and increased the Bcl-2/Bax ratio.	[3]
Rat Cerebral Ischemia- Reperfusion Injury (CIRI)	Necrosis and Apoptosis, AKT1 Activation	Not specified	- Significantly reduced CIRI-induced necrosis and apoptosis in brain samples by activating AKT1 protein.	[4]
Astrocyte Oxygen-Glucose Deprivation/Reox ygenation (OGD/R)	Cell Viability, LDH Release, Apoptosis, Inflammatory Cytokines (IL-6, IL-1β, TNF-α)	Not specified	- Dose- dependently increased cell viability and reduced LDH release Decreased apoptosis and caspase-3 activity Showed a dose- dependent decrease in IL-6,	[5]



Model Type	Key Parameters Measured	Sodium Danshensu Dosage	Key Quantitative Outcomes	Reference
			IL-1 β , and TNF- α secretion.	

| PC12 Cell OGD Model | Cell Viability, LDH Leakage | 10, 20, 50, 100 μ M | - Elevated cell viability, reaching the highest point at 24h post-intervention. - Reduced LDH leakage. |[4] |

Table 2: Therapeutic Effects of Sodium Danshensu in Cardiovascular and Metabolic Models



Model Type	Key Parameters Measured	Sodium Danshensu Dosage	Key Quantitative Outcomes	Reference
Atherosclerosis (in macrophages)	Inflammatory Gene Expression (Ltf, Ccr7, IFN- y, Cxcl9)	Not specified	- Inhibited inflammatory gene expression through the IKKβ/NF-κB pathway Reduced arterial plaque development.	[6]
Spontaneously Hypertensive Rats (SHR)	Blood Pressure, Heart Weight Index, Arrhythmia Incidence	10 mg/kg/d (i.p.) for 6 weeks	- Decreased systolic (145±3 to 116±7 mmHg) and diastolic (103±10 to 87±2 mmHg) blood pressure Attenuated the increase in heart weight to body weight index Reduced incidence of ventricular tachycardia and fibrillation.	[7]
Isolated Rat Aorta	Vascular Tension	0.1-3 g/L	- At high doses (1-3 g/L), produced significant vasodilation Inhibited vasoconstriction	[8][9]



Model Type	Key Parameters Measured	Sodium Danshensu Dosage	Key Quantitative Outcomes	Reference
			induced by phenylephrine and potassium chloride.	
C57BL/6 Mice (Muscle Metabolism)	Muscle Fiber Type, Muscle Mass, Glucose Tolerance, O2 Consumption	5 mg/kg & 10 mg/kg (oral gavage) for 8 weeks	- Increased muscle mass and the percentage of slow oxidative fibers Improved muscle endurance and glucose tolerance Increased O2 consumption.	[1]

| D-galactose-induced Muscle Atrophy | Muscle Mass, Physical Performance, Muscle Atrophy Factors (MuRF1, MAFbx) | Not specified | - Improved mouse muscle mass and physical performance (grip strength, hanging test). - Inhibited the expression of muscle atrophy-related factors. |[2][10] |

Table 3: Anti-inflammatory Effects of Sodium Danshensu



Model Type	Key Parameters Measured	Sodium Danshensu Dosage	Key Quantitative Outcomes	Reference
Mouse Pressure Ulcers	Inflammatory Pathway Proteins (NF- κΒ p65, ΙκΒα)	Not specified (topical cream)	- After 14 days, significantly decreased protein expression of NF-κB p65 and increased IκBα levels, inhibiting the NF-κB pathway.	[11]

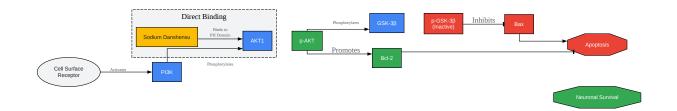
| IL-1 β -induced Chondrocytes (Osteoarthritis Model) | Inflammatory Mediators (COX-2, iNOS), Matrix-degrading Enzymes (MMP3, MMP13) | Not specified | - Suppressed COX-2 and iNOS protein expression. - Downregulated the expression of MMP3 and MMP13. - Inhibited IL-1 β -induced phosphorylation of p-IkB α and p-p65. |[12] |

Key Signaling Pathways and Mechanisms

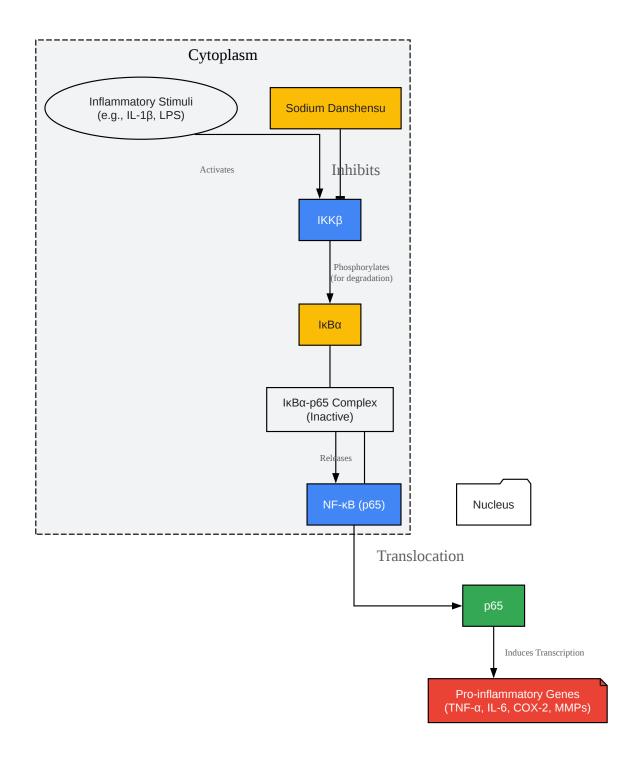
Sodium Danshensu exerts its therapeutic effects through multiple signaling pathways. Its ability to modulate apoptosis, inflammation, and oxidative stress is central to its efficacy.

In models of cerebral ischemia, **Sodium Danshensu** demonstrates potent neuroprotective effects by activating the PI3K/Akt signaling pathway.[3] This activation leads to the phosphorylation of downstream targets like GSK-3β, which in turn inhibits the mitochondrial apoptosis pathway by increasing the Bcl-2/Bax ratio and reducing caspase activity.[3][5] Studies have specifically identified that SDSS binds to the PH domain of the AKT1 protein to exert its protective role.[4]

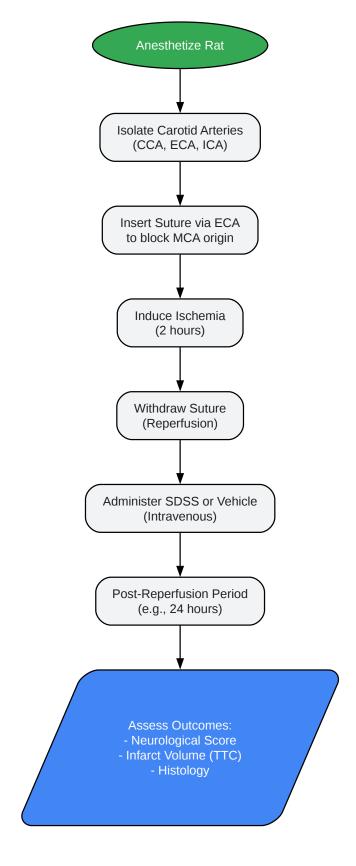












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